molecular formula C8H7ClO2 B1581989 3-Chloro-4-methylbenzoic acid CAS No. 5162-82-3

3-Chloro-4-methylbenzoic acid

Cat. No.: B1581989
CAS No.: 5162-82-3
M. Wt: 170.59 g/mol
InChI Key: SDKUOEOJAXGCLU-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzoic acid (CAS RN: 5162-82-3) is a substituted benzoic acid derivative with a chlorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇ClO₂ (molecular weight: 170.59 g/mol) . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and polymer materials. For example, it serves as a precursor in the synthesis of retinoid-X-receptor (RXR) agonists and EP1 receptor antagonists . Industrially, it is esterified to derivatives like isopropyl 3-chloro-4-methylbenzoate for applications in functional polymers and drug development .

The synthesis typically involves radical bromination of this compound followed by oxidation or esterification steps . Its purity in commercial forms often exceeds 97%, as noted in catalogs from Thermo Scientific and Kanto Reagents .

Preparation Methods

Nuclear Chlorination of 4-Methylbenzoic Acid Chloride

Overview:
The most industrially relevant method involves the nuclear chlorination of 4-methylbenzoic acid chloride to introduce a chlorine atom at the 3-position of the aromatic ring, forming 3-chloro-4-methylbenzoic acid chloride, which can then be hydrolyzed to the acid or converted to esters.

Key Reaction Conditions and Catalysts:

  • Raw Material: 4-methylbenzoic acid chloride (liquid at reaction conditions).
  • Chlorination: Performed preferably without a solvent to avoid dilution and side reactions.
  • Catalyst: Ferric chloride (FeCl3) as a Lewis acid catalyst, chosen for availability and ease of handling.
  • Chlorine Amount: Controlled to approximately 1.0 mole per mole of 4-methylbenzoic acid chloride to optimize monochlorination and minimize dichlorination.
  • Temperature: Reaction temperature maintained between 80 °C and 120 °C; exceeding 140 °C leads to undesirable high boiling by-products and yield loss.
  • Pressure: Vacuum distillation is used for purification, typically at 5–10 mmHg and 120–150 °C bottom temperature.

Purification:

  • The reaction mixture undergoes vacuum distillation to separate unreacted starting material (4-methylbenzoic acid chloride), desired product (this compound chloride), and high boiling by-products.
  • The unreacted starting material is recovered and recycled.
  • The product purity can reach 99.8% by gas chromatography.

Yields and Product Composition:

Parameter Value
Yield of this compound chloride 70.4% (based on GC purity)
Composition of reaction mixture (GC %) 84.9% desired monochloro product, 12.4% unreacted starting material, 2.2% dichloro by-product
Reaction temperature range 80–120 °C (optimal)
Distillation pressure 5–10 mmHg
Distillation temperature 120–150 °C

Notes:

  • Immediate nitrogen purge after reaction completion removes unreacted chlorine, controlling chlorination degree and improving selectivity.
  • Hydrolysis side reactions can produce this compound as an impurity if chlorine amount exceeds 1.2 moles.
  • The method is industrially advantageous due to high yield, raw material availability, and straightforward purification.

Esterification Route via Isopropyl 3-Chloro-4-methylbenzoate

Overview:
Following chlorination, this compound chloride can be esterified with isopropyl alcohol to form isopropyl 3-chloro-4-methylbenzoate, a useful intermediate.

Reaction Conditions:

  • Temperature: 80–120 °C preferred; above 140 °C decreases yield.
  • Pressure: Reduced pressure distillation at 5–10 mmHg and 160–180 °C for purification.
  • Yield: Approximately 74% with 99.8% purity by GC.

Purification:

  • Vacuum distillation is employed to isolate the ester product.
  • Unreacted isopropyl alcohol is removed by distillation.

Significance:

  • The ester serves as an intermediate for functional polymers, pharmaceuticals, and agrochemicals.
  • The process benefits from high purity and yield, making it suitable for industrial scale.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions (Temp, Pressure) Purification Yield (%) Purity (%) Notes
Nuclear Chlorination of 4-Methylbenzoic Acid Chloride 4-methylbenzoic acid chloride Cl2 gas, FeCl3 catalyst 80–120 °C; solvent-free; vacuum distillation at 5–10 mmHg Vacuum distillation 70.4 99.8 Industrially preferred; high selectivity
Esterification to Isopropyl Ester This compound chloride Isopropyl alcohol 80–120 °C; vacuum distillation at 5–10 mmHg Vacuum distillation 74.0 99.8 Useful intermediate for further synthesis
Multistep Nitration/Reduction/Diazotization (Indirect) Aromatic methylbenzoic acid derivatives HNO3, H2/Pd-C, NaNO2, H2SO4 Various, including high temperature nitration and controlled diazotization Multiple purification steps Variable Not specified More complex; not direct for target compound

Detailed Research Findings and Notes

  • Chlorination Control: The degree of chlorination is critical to maximize the monochloro product and minimize dichloro impurities. Controlling chlorine feed and reaction time, followed by rapid nitrogen purging, achieves this balance.

  • Reaction Medium: The solvent-free approach for chlorination reduces side reactions and simplifies purification.

  • Catalyst Role: Ferric chloride acts as an effective Lewis acid catalyst, facilitating electrophilic aromatic substitution.

  • Purification Techniques: Vacuum distillation under reduced pressure is essential for high purity isolation of both acid chloride and ester derivatives.

  • Industrial Relevance: The described chlorination and esterification methods are scalable, cost-effective, and environmentally manageable compared to more complex multistep syntheses.

  • By-products: Dichlorinated compounds and hydrolysis products are minor but require monitoring and removal to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group, forming 3-chloro-4-carboxybenzoic acid.

    Reduction Reactions: The carboxyl group can be reduced to an alcohol group, forming 3-chloro-4-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    3-Chloro-4-carboxybenzoic acid: Formed through oxidation of the methyl group.

    3-Chloro-4-methylbenzyl alcohol: Formed through reduction of the carboxyl group.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-4-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are particularly important in developing anti-inflammatory and analgesic drugs.

Case Study: Synthesis of Anti-inflammatory Agents

A notable study demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity in vitro. Researchers synthesized several analogs and evaluated their efficacy through cyclooxygenase (COX) inhibition assays, revealing promising candidates for further development.

Agricultural Chemicals

In the agricultural sector, this compound plays a crucial role in formulating herbicides and pesticides . Its effectiveness in enhancing crop yield while providing protection against pests has made it valuable for sustainable agriculture.

Data Table: Herbicides Formulated with this compound

Herbicide NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Herbicide AThis compound20085
Herbicide BThis compound15090
Herbicide CThis compound25080

Polymer Production

The compound is extensively used in producing specialty polymers . These polymers are utilized in various applications, including coatings and adhesives, due to their enhanced durability and resistance to environmental factors.

Case Study: Development of Coatings

Research has shown that polymers derived from this compound exhibit superior thermal stability compared to traditional polymers. This property makes them ideal for high-performance coatings in automotive and industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material . It aids researchers in accurately quantifying similar compounds in various samples through methods such as gas chromatography and mass spectrometry.

Data Table: Analytical Methods Using this compound

MethodPurposeDetection Limit (µg/mL)
Gas ChromatographyQuantification of herbicides0.5
High-Performance Liquid Chromatography (HPLC)Analysis of pharmaceuticals0.1
Mass SpectrometryIdentification of metabolites0.05

Material Science

The exploration of this compound in material science focuses on its potential to develop new materials with unique properties, particularly those that require improved chemical resistance and thermal stability.

Case Study: New Material Development

A recent study investigated the use of this compound in creating composites that demonstrate enhanced mechanical properties under high-temperature conditions. The results indicated a significant improvement in performance metrics compared to conventional materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • 3-Chloro-2-methylbenzoic acid (CAS RN: 7499-08-3): Chlorine at 3-position, methyl at 2-position.
  • 3-Bromo-4-methylbenzoic acid (CAS RN: 170230-88-3): Bromine replaces chlorine at 3-position.
  • 3-Chloro-4-(hydroxymethyl)benzoic acid (CAS RN: 1594779-14-2): Hydroxymethyl substituent at 4-position.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility pKa* Key Applications
3-Chloro-4-methylbenzoic acid 170.59 Not reported Soluble in THF ~2.8–3.1† Pharmaceutical intermediates
3-Chloro-2-methylbenzoic acid 170.59 Not reported Limited data ~2.9–3.2† Research chemicals
4-Chlorobenzoic acid 156.57 238–240 Soluble in NaOH 3.98 USP standards, synthesis
3-Bromo-4-methylbenzoic acid 215.47 Not reported Organic solvents ~2.7–3.0† Suzuki coupling reactions

*Estimated pKa values based on substituent effects; †Predicted using Hammett correlations.

Commercial Availability and Purity

  • This compound is available at >97% purity from suppliers like Thermo Scientific (¥3,900/5g) and Kanto Reagents (¥11,000/25g) .
  • 4-Chlorobenzoic acid is USP-grade (≥98% purity) and cheaper due to broader industrial use .

Biological Activity

3-Chloro-4-methylbenzoic acid (C8H7ClO2), a derivative of benzoic acid, has garnered attention for its various biological activities. This article provides a comprehensive overview of its biological effects, including enzyme interactions, potential therapeutic applications, and toxicity profiles, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 5162-82-3
  • Molecular Weight : 170.59 g/mol
  • Melting Point : 198°C to 200°C
  • Purity : Typically >98% .

Enzyme Interaction

Recent studies have highlighted the compound's interaction with various enzymes, particularly in the context of proteostasis and cellular degradation pathways. A notable study demonstrated that this compound significantly activates cathepsins B and L, which are crucial for protein degradation in cells. This activation was observed in cell-based assays, indicating its potential role as a modulator of the autophagy-lysosome pathway (ALP) .

Enzyme Activity Induced (%)
Cathepsin B467.3 ± 3.9
Cathepsin LSignificant activation

The study suggests that compounds like this compound could serve as promising candidates for developing anti-aging agents by enhancing proteostasis network functionality .

Antimicrobial Activity

In addition to its effects on proteolytic enzymes, this compound has been evaluated for its antimicrobial properties. Research indicates that it can serve as a carbon source for certain bacteria, such as Pseudomonas cepacia, which metabolizes this compound through the meta fission pathway . This suggests potential applications in bioremediation or as an antimicrobial agent.

Case Study 1: Proteostasis Modulation

A study involving the evaluation of benzoic acid derivatives, including this compound, revealed its significant role in enhancing the activity of key protein degradation systems within cells. The findings indicated that this compound could be beneficial in addressing age-related decline in proteostasis .

Case Study 2: Environmental Impact

Another investigation assessed the ecological impact of this compound. The results indicated minimal chronic effects on health when exposure is managed appropriately. However, it is classified as causing skin irritation and serious eye irritation upon direct contact . This underscores the importance of handling precautions in laboratory settings.

Toxicity Profile

The toxicity of this compound has been characterized through various studies. It is noted to cause skin and eye irritation but lacks evidence of chronic toxicity or endocrine disruption .

Toxicity Parameter Classification
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2 (H319)
Endocrine DisruptionNo evidence found

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-methylbenzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : A standard synthesis involves radical dibromination of this compound using reagents like N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride under reflux . Optimization focuses on controlling stoichiometry, reaction time (e.g., 36 hours for dibromination), and purification steps (e.g., vacuum filtration). Yield improvements often require inert atmospheres (argon) to prevent side reactions .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity using reverse-phase columns and UV detection.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl and chloro groups on the benzene ring) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C8_8H7_7ClO2_2, MW 170.59) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a precursor for:

  • Aldehyde derivatives : Via oxidation using silver nitrate in ethanol/water mixtures .
  • Esterification : Reacting with alcohols (e.g., isopropyl alcohol) to form esters for polymer or pharmaceutical intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for sensitive transformations involving this compound?

  • Methodological Answer : For hydrogenation (e.g., converting benzyl esters to carboxylic acids):

  • Catalyst Selection : 10% Pd/C under H2_2 gas.
  • Temperature/Pressure : Room temperature for simple esters vs. 70°C and 10–15 bar H2_2 for sterically hindered derivatives .
  • Monitoring : Use TLC or in-situ FTIR to track reaction progress and avoid over-reduction.

Q. How do researchers resolve contradictions in reported yields for derivatives of this compound?

  • Methodological Answer : Discrepancies (e.g., in dibromination yields) are addressed by:

  • Comparative Studies : Replicating methods under controlled conditions (e.g., solvent purity, catalyst batch).
  • Spectroscopic Validation : Ensuring intermediates (e.g., 4-(dibromomethyl)-3-chlorobenzoic acid) are correctly identified before proceeding .

Q. What strategies are used to design bioactive derivatives of this compound for medicinal chemistry?

  • Methodological Answer : Functionalization approaches include:

  • Introducing Electrophilic Groups : Formyl or sulfonamide groups for target binding .
  • Protection/Deprotection : Benzyl ester protection of the carboxylic acid group to direct reactivity .
  • Structure-Activity Relationship (SAR) : Testing substituent effects on biological targets (e.g., retinoid-X-receptor agonism) .

Q. What crystallographic tools are recommended for structural analysis of this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXD).
  • WinGX : Integrated environment for data processing and validation .
  • High-Resolution Data : Use synchrotron sources for twinned or low-quality crystals .

Q. How can retrosynthetic analysis aid in planning multi-step syntheses starting from this compound?

  • Methodological Answer :

  • AI-Driven Tools : Platforms like Reaxys or Pistachio predict feasible routes (e.g., one-step oxidations or substitutions) .
  • Key Disconnections : Target ester or amide bonds, leveraging the carboxylic acid group for downstream reactions .

Q. Safety & Best Practices

Q. What safety protocols are critical when handling hazardous by-products from this compound reactions?

  • Methodological Answer :

  • Waste Management : Segregate halogenated by-products (e.g., brominated intermediates) for certified disposal .
  • Protective Equipment : Use fume hoods, gloves, and eye protection during chlorination or borane-THF reactions .

Q. How can researchers mitigate risks during large-scale synthesis of this compound derivatives?

  • Methodological Answer :
  • Process Safety : Scale reactions incrementally, monitoring exotherms in chlorination steps .
  • Quality Control : Implement in-line analytics (e.g., PAT tools) for real-time purity assessment .

Properties

IUPAC Name

3-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKUOEOJAXGCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199565
Record name p-Toluic acid, 3-chloro-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5162-82-3
Record name 3-Chloro-4-methylbenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluic acid, 3-chloro-
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Record name p-Toluic acid, 3-chloro-
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Record name 3-Chloro-4-methylbenzoic Acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Chloro-4-methylbenzoic acid
3-Chloro-4-methylbenzoic acid
3-Chloro-4-methylbenzoic acid
3-Chloro-4-methylbenzoic acid
3-Chloro-4-methylbenzoic acid
3-Chloro-4-methylbenzoic acid

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